Ethyl 3-bromo-4-fluoro-2-methylbenzoate
Overview
Description
Ethyl 3-bromo-4-fluoro-2-methylbenzoate is a chemical compound with the CAS Number: 1803604-00-3 . It has a molecular weight of 261.09 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The molecular formula of Ethyl 3-bromo-4-fluoro-2-methylbenzoate is C10H10BrFO2 . The InChI Code is 1S/C10H10BrFO2/c1-3-14-10(13)7-4-5-8(12)9(11)6(7)2/h4-5H,3H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 3-bromo-4-fluoro-2-methylbenzoate is a solid, semi-solid, liquid, or lump . .Scientific Research Applications
Organic Synthesis
Ethyl 3-bromo-4-fluoro-2-methylbenzoate can be used as a starting material in organic synthesis . Its bromo and fluoro groups make it a good candidate for various substitution reactions, allowing for the synthesis of a wide range of organic compounds .
Fluorinated Building Blocks
This compound belongs to the category of fluorinated building blocks . Fluorinated compounds are often used in the pharmaceutical industry due to their unique properties, such as increased lipophilicity and metabolic stability .
Synthesis of Bioactive Compounds
The presence of a benzoate ester in this compound makes it a potential precursor for the synthesis of bioactive compounds . Benzoate esters are often used in the synthesis of pharmaceuticals and agrochemicals .
Material Science
In material science, this compound could potentially be used in the synthesis of polymers or other materials. The presence of reactive functional groups (bromo, fluoro) could allow for interesting chemical modifications .
Research and Development
This compound could be used in research and development, particularly in the field of organic chemistry. Researchers could use it to study various chemical reactions, or to develop new synthetic methods .
Safety Studies
Given its hazard statements (H302-H315-H319-H335), this compound could be used in safety studies to understand its impact on human health and the environment .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has the following hazard statements: H302-H315-H319-H335 . The precautionary statements associated with this compound are: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
properties
IUPAC Name |
ethyl 3-bromo-4-fluoro-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-3-14-10(13)7-4-5-8(12)9(11)6(7)2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZHBIGKLRDQDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-4-fluoro-2-methylbenzoate | |
CAS RN |
1803604-00-3 | |
Record name | ethyl 3-bromo-4-fluoro-2-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.